molecular formula C8H7BrN2O B1383786 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile CAS No. 2095410-94-7

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

Cat. No.: B1383786
CAS No.: 2095410-94-7
M. Wt: 227.06 g/mol
InChI Key: IGXQLAVKJVHVMS-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is a pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 6, a methyl group at position 4, and a cyano group at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing cyano group and the electron-donating methoxy group, which modulate aromatic ring stability and regioselectivity in further functionalization reactions .

Properties

IUPAC Name

5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-5-6(3-10)4-11-8(12-2)7(5)9/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXQLAVKJVHVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Considerations:

  • The regioselectivity of nucleophilic substitution is heavily influenced by solvent choice, temperature, and the nature of the halogen substituents.
  • The introduction of the methoxy group at the 6-position is often achieved via nucleophilic displacement of halogens with methoxide ions.

Preparation of 6-Methoxy-4-methylpyridine Derivatives

Method A: Nucleophilic Substitution on Halogenated Pyridines

  • Reaction: Treatment of 2,6-dichloropyridine or 2,6-difluoropyridine with sodium methoxide in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions: Elevated temperatures (~100°C) to favor substitution at the 6-position, with regioselectivity exceeding 97% when using methylbenzenethiolate in DMF.
  • Outcome: Formation of 6-methoxy-2,4-dichloropyridine intermediates, which can be further manipulated to introduce methyl groups via methylation or reduction steps.

Research Data:

  • Coldwell et al. demonstrated regioselective substitution at the 6-position using methylbenzenethiolate in DMF, achieving yields near quantitative levels.

Introduction of the Methyl Group at the 4-Position

  • Method: Methylation of the pyridine ring at the 4-position can be achieved via directed lithiation followed by methylation or by employing methylating agents such as methyl iodide in the presence of a base.
  • Conditions: Use of n-butyllithium at low temperatures (-78°C) to lithiate the ring ortho to existing substituents, followed by methyl iodide quenching.
  • Yield and Selectivity: High regioselectivity is attainable, especially when the directing groups are present.

Conversion to the Nitrile Derivative

  • Method: The nitrile group is introduced via dehydration of the corresponding amide or via nucleophilic substitution with cyanide sources.
  • Typical Procedure: Reacting the methylated pyridine with cyanogen bromide or potassium cyanide under controlled conditions to afford the nitrile at the 3-position.
  • Research Findings: Such transformations are well-documented, with yields often exceeding 80% under optimized conditions.

Bromination at the 5-Position

  • Method: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or acetic acid.
  • Reaction Conditions: Controlled temperature (-10°C to 0°C) to prevent polybromination.
  • Outcome: Selective bromination at the 5-position with yields around 96%, as demonstrated in various studies.

Summary of Preparation Methods

Step Reagents & Conditions Key Features Yield/Notes
a. Nucleophilic substitution Sodium methoxide in THF/DMF, 100°C Selective methoxy at 6-position >97% regioselectivity
b. Methylation Methyl iodide, n-BuLi, -78°C Methyl at 4-position High regioselectivity
c. Cyanation Cyanogen bromide or KCN Introduction of nitrile group at 3-position >80% yield
d. Bromination NBS, 0°C to -10°C Bromination at 5-position 96% yield

Table 1: Summary of Key Synthesis Steps

Step Reagents Temperature Regioselectivity Yield Reference
Nucleophilic substitution Sodium methoxide ~100°C >97% at 6-position Near quantitative
Methylation Methyl iodide -78°C 4-position High
Cyanation KCN or cyanogen bromide Room temperature 3-position >80%
Bromination NBS -10°C to 0°C 5-position 96%

Notes on Process Optimization

  • Solvent Choice: The polarity and coordinating ability of solvents such as DMF and THF significantly influence regioselectivity.
  • Temperature Control: Lower temperatures favor selective halogenation and substitution, minimizing side reactions.
  • Reagent Purity: High-purity reagents, especially halogenating agents, are crucial for achieving high yields and selectivity.
  • Reaction Monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress and confirming regioselectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbonitrile group can be reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of hydroxylated pyridine derivatives.

    Reduction: Formation of aminated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has been explored for its potential as a protein kinase inhibitor . Protein kinases are critical regulators of cellular processes such as growth and differentiation. Inhibiting these enzymes can have therapeutic implications, particularly in cancer treatment .

Key Findings :

  • Mechanism of Action : The compound interacts with specific molecular targets within cells, modulating pathways involved in cell proliferation and survival.
  • Biological Activity : It has shown promising results in inhibiting various protein kinases, making it a candidate for drug development aimed at treating malignancies.

Chemical Synthesis

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows it to be modified into other useful derivatives.

Applications in Synthesis :

  • Used as a building block for creating complex organic molecules.
  • Acts as a precursor in the synthesis of dyes and pigments due to its reactive functional groups .

Industrial Applications

In addition to its research applications, this compound finds utility in the agrochemical industry. It is involved in developing herbicides and pesticides due to its structural properties that can influence biological activity against pests .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences between 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile and related pyridine derivatives identified in the literature:

Compound Name Position 3 Position 4 Position 5 Position 6 Additional Modifications
This compound Cyano Methyl Bromo Methoxy None
5-Bromo-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Cyano Bromo 4-Methoxyphenyl 2-Oxo, 1,2-dihydro ring
5-Bromo-6-methoxypyridin-3-amine Amine Bromo Methoxy
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid Carboxylic acid Methyl Bromo Chloro
3-Bromo-6-methoxypyridin-2-amine Amine Bromo Methoxy Substituent positions differ

Key Comparisons and Implications

Functional Group Variations at Position 3
  • Cyano vs. Amine/Carboxylic Acid: The cyano group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution or cycloaddition reactions. Replacement with a carboxylic acid (5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid ) introduces acidity (pKa ~4-5), enabling salt formation and altering solubility in polar solvents.
Substituent Effects at Position 6
  • Methoxy vs. Chloro/4-Methoxyphenyl: The methoxy group in the target compound donates electron density via resonance, stabilizing the pyridine ring. The 4-methoxyphenyl group in 5-Bromo-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile introduces steric bulk and extended conjugation, which may affect π-π stacking interactions in supramolecular assemblies.
Ring Modifications
  • The 2-oxo-1,2-dihydropyridine moiety in 5-Bromo-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile reduces aromaticity, increasing reactivity toward electrophilic addition. This contrasts with the fully aromatic target compound, which is more stable under harsh reaction conditions.
Positional Isomerism
  • Compounds like 3-Bromo-6-methoxypyridin-2-amine demonstrate how shifting substituents alters electronic distribution. For example, placing bromine at position 3 instead of 5 may redirect reactivity toward meta-substitution pathways.

Biological Activity

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor . This compound exhibits unique structural features, including a bromine atom, a methoxy group, a methyl group, and a carbonitrile functional group. Its molecular formula is C₈H₈BrN₃O, with a molecular weight of approximately 228.07 g/mol. The following sections delve into its biological activity, mechanism of action, and relevant studies.

The mechanism of action for this compound primarily revolves around its ability to interact with specific molecular targets within the cell. Notably, it has shown promising results in inhibiting protein kinases, which are crucial for regulating various cellular processes including the cell cycle and apoptosis. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity towards these targets, potentially modulating pathways involved in cellular proliferation and survival.

1. Protein Kinase Inhibition

Research indicates that this compound acts as a protein kinase inhibitor. This activity is significant because protein kinases play vital roles in signal transduction pathways that control cell growth and differentiation. Inhibiting these kinases may lead to therapeutic applications in cancer treatment by disrupting uncontrolled cell proliferation.

3. Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that the compound effectively inhibited specific protein kinases involved in cancer pathways, suggesting potential for anticancer therapies.
Study 2 Explored the synthesis and biological evaluation of related pyridine derivatives, noting significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3 Investigated the pharmacokinetics of pyridine derivatives; findings indicated that structural modifications influence bioactivity and efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The optimized synthesis routes have been reported to yield high purity compounds suitable for biological testing .

Key Structural Features

  • Bromine Atom : Enhances reactivity and potential binding interactions.
  • Methoxy Group : Influences solubility and biological activity.
  • Carbonitrile Group : Contributes to the overall electronic properties of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Begin with halogenation of a methoxypyridine precursor, followed by cyano group introduction via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids ). Optimize parameters such as temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), and solvent polarity (DMF or THF) to maximize yield. Monitor reaction progress via TLC or HPLC .
  • Key Considerations : Bromine’s steric hindrance may reduce reactivity; consider using directing groups (e.g., methoxy) to enhance regioselectivity .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology : Use a combination of techniques:

  • HPLC/GC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, cyano carbon at δ ~115 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0) .

Q. What are the common byproducts or impurities observed during synthesis, and how can they be mitigated?

  • Common Issues : Dehalogenation (loss of Br), incomplete cyanation, or methoxy demethylation.
  • Resolution : Use inert atmospheres (N₂/Ar) to prevent dehalogenation, and employ excess KCN/CuCN for cyanation. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How does the electronic influence of the bromine and methoxy groups affect reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing cyano and bromo groups activate the pyridine ring toward nucleophilic attack, while the methoxy group directs electrophiles to specific positions (e.g., para to oxygen). Use DFT calculations to map charge distribution and predict regioselectivity .
  • Experimental Validation : Compare coupling efficiencies in Suzuki reactions using substituted boronic acids (e.g., 3-pyridineboronic acid vs. phenylboronic acid) .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

  • Case Study : If NMR signals conflict with literature (e.g., unexpected splitting in methoxy protons), perform 2D NMR (COSY, HSQC) to confirm assignments. Cross-reference with X-ray crystallography data from analogous structures (e.g., pyrazolo[3,4-b]pyridine derivatives ).

Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound as a scaffold. Target ATP-binding pockets in kinases (e.g., JAK2 or EGFR) by modifying substituents (e.g., replacing Br with amino groups). Validate predictions with in vitro kinase assays .

Q. What analytical challenges arise in studying degradation pathways under physiological conditions?

  • Approach : Simulate hydrolytic degradation (pH 7.4 buffer, 37°C) and monitor via LC-MS. Identify intermediates (e.g., hydrolyzed cyano to amide groups) using high-resolution mass spectrometry. Compare stability with analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile
Reactant of Route 2
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5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.